molecular formula C19H16N2O4S B2800116 [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4-dimethylbenzoate CAS No. 877635-37-5

[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4-dimethylbenzoate

Cat. No. B2800116
M. Wt: 368.41
InChI Key: ZBVDNXKCNOVTRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4-dimethylbenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for '[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4-dimethylbenzoate' involves the condensation of 3,4-dimethylbenzoic acid with 2-hydroxy-4,6-bis(pyrimidin-2-ylsulfanyl)methylpyran-3-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with a suitable acid anhydride such as ethyl chloroformate to form the final product.

Starting Materials
3,4-dimethylbenzoic acid, 2-hydroxy-4,6-bis(pyrimidin-2-ylsulfanyl)methylpyran-3-one, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), ethyl chloroformate

Reaction
Step 1: 3,4-dimethylbenzoic acid is reacted with 2-hydroxy-4,6-bis(pyrimidin-2-ylsulfanyl)methylpyran-3-one in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane at room temperature for 24 hours., Step 2: The resulting intermediate is then treated with ethyl chloroformate in the presence of triethylamine in anhydrous dichloromethane at room temperature for 24 hours., Step 3: The crude product is purified by column chromatography using a suitable solvent system to yield the final product '[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4-dimethylbenzoate'.

Mechanism Of Action

The mechanism of action of [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4-dimethylbenzoate is not yet fully understood. However, studies have suggested that this compound may exert its anti-inflammatory and anti-cancer effects by inhibiting specific enzymes and signaling pathways involved in inflammation and cancer progression.

Biochemical And Physiological Effects

Studies have shown that [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4-dimethylbenzoate exhibits potent anti-inflammatory and anti-cancer effects. Specifically, this compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the proliferation and migration of cancer cells. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4-dimethylbenzoate in lab experiments is its potent anti-inflammatory and anti-cancer properties. This makes it a promising candidate for drug development and other applications. However, one limitation of using this compound is its complex synthesis method, which requires expertise in organic chemistry.

Future Directions

There are several future directions for research on [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4-dimethylbenzoate. One potential direction is to further investigate its mechanism of action in order to better understand how it exerts its anti-inflammatory and anti-cancer effects. Additionally, research could focus on optimizing the synthesis method of this compound in order to make it more accessible for use in various applications. Finally, further studies could explore the potential use of this compound in other scientific fields, such as materials science and biotechnology.

Scientific Research Applications

[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4-dimethylbenzoate has been studied for its potential applications in various scientific fields. One of the major areas of research is in the development of new drugs. This compound has been found to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. Additionally, this compound has been studied for its potential use in the field of materials science, specifically in the development of new organic semiconductors.

properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4-dimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-12-4-5-14(8-13(12)2)18(23)25-17-10-24-15(9-16(17)22)11-26-19-20-6-3-7-21-19/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVDNXKCNOVTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4-dimethylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.